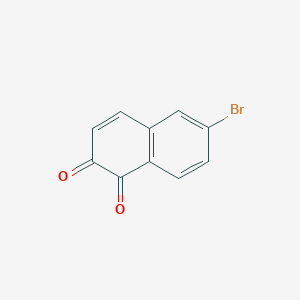

6-Bromonaphthalene-1,2-dione

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bonaphthone can be synthesized through the bromination of 1,2-naphthoquinone. The reaction typically involves the use of bromine in an organic solvent such as chloroform or carbon tetrachloride. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the naphthoquinone ring.

Industrial Production Methods: In industrial settings, the production of Bonaphthone may involve large-scale bromination processes with stringent control over reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2-Brom-1,4-Naphthochinon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: 2-Brom-1,4-Naphthochinon kann weiter oxidiert werden, um komplexere Chinonderivate zu bilden.

Reduktion: Reduktionsreaktionen können 2-Brom-1,4-Naphthochinon in sein entsprechendes Hydrochinon umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können an der Bromposition auftreten, was zur Bildung verschiedener substituierter Naphthochinone führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: Nucleophile wie Amine oder Thiole können unter milden Bedingungen in Substitutionsreaktionen verwendet werden.

Hauptprodukte:

Oxidation: Chinone höherer Ordnung.

Reduktion: Hydrochinonderivate.

Substitution: Substituierte Naphthochinone mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

2-Brom-1,4-Naphthochinon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in der organischen Synthese und als Vorstufe für komplexere Moleküle verwendet.

Biologie: Untersucht auf seine antiviralen Eigenschaften und seine Auswirkungen auf die Virusreplikation.

Medizin: Untersucht auf potenzielle therapeutische Anwendungen bei der Behandlung von Virusinfektionen.

Industrie: Wird bei der Entwicklung von antiviralen Beschichtungen und Materialien eingesetzt.

5. Wirkmechanismus

2-Brom-1,4-Naphthochinon übt seine antiviralen Wirkungen aus, indem es die Synthese von viraler DNA und RNA stört. Es zielt auf virale Polymerasen und andere Enzyme ab, die an der Replikation von Nukleinsäuren beteiligt sind, und hemmt so den Replikationsprozess. Die genauen molekularen Pfade und Ziele sind noch Gegenstand der Forschung, aber seine breite Aktivität gegen sowohl DNA- als auch RNA-Viren unterstreicht sein Potenzial als vielseitiges antivirales Mittel .

Ähnliche Verbindungen:

1,4-Naphthochinon: Ein weiteres Naphthochinonderivat mit unterschiedlichen Substitutionsmustern.

Menadion (Vitamin K3): Ein synthetisches Naphthochinon mit Vitaminaktivität.

Plumbagin: Ein natürlich vorkommendes Naphthochinon mit antimikrobiellen Eigenschaften.

Vergleich: 2-Brom-1,4-Naphthochinon ist durch seine spezifische Bromierung einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht. Im Vergleich zu anderen Naphthochinonen ist die antivirale Aktivität von 2-Brom-1,4-Naphthochinon ausgeprägter, was es zu einer wertvollen Verbindung in der antiviralen Forschung macht .

Wirkmechanismus

Bonaphthone exerts its antiviral effects by interfering with the synthesis of viral DNA and RNA. It targets viral polymerases and other enzymes involved in nucleic acid replication, thereby inhibiting the replication process. The exact molecular pathways and targets are still under investigation, but its broad-spectrum activity against both DNA and RNA viruses highlights its potential as a versatile antiviral agent .

Vergleich Mit ähnlichen Verbindungen

1,4-Naphthoquinone: Another naphthoquinone derivative with different substitution patterns.

Menadione (Vitamin K3): A synthetic naphthoquinone with vitamin activity.

Plumbagin: A naturally occurring naphthoquinone with antimicrobial properties.

Comparison: Bonaphthone is unique due to its specific bromination, which imparts distinct chemical and biological properties. Compared to other naphthoquinones, Bonaphthone’s antiviral activity is more pronounced, making it a valuable compound in antiviral research .

Biologische Aktivität

Overview

6-Bromonaphthalene-1,2-dione, also known as Bonaphthone, is a synthetic derivative of naphthoquinone that has garnered attention for its diverse biological activities. This compound is characterized by its ability to interact with various biological molecules, leading to potential therapeutic applications, particularly in antiviral and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and comparative analysis with related compounds.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can inhibit critical biological processes such as:

- Viral Replication : The compound has been shown to interfere with viral DNA and RNA synthesis by targeting viral polymerases.

- Cellular Processes : It may also affect cellular pathways related to apoptosis and oxidative stress response mechanisms .

Antiviral Properties

This compound has demonstrated significant antiviral activity against various viruses. It inhibits the replication of both DNA and RNA viruses by disrupting the function of viral enzymes necessary for nucleic acid synthesis. Studies indicate its effectiveness against viruses such as influenza and HIV .

Anticancer Activity

Research has indicated that this compound exhibits cytotoxic effects on cancer cell lines. The compound induces apoptosis in cancer cells through the activation of pro-apoptotic pathways and the inhibition of anti-apoptotic proteins .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other naphthoquinone derivatives:

| Compound Name | Structure Type | Biological Activity | Notes |

|---|---|---|---|

| This compound | Naphthoquinone | Antiviral, anticancer | Broad-spectrum activity against viruses |

| Menadione (Vitamin K3) | Naphthoquinone | Antimicrobial | Primarily used in vitamin supplementation |

| Plumbagin | Natural naphthoquinone | Antimicrobial, anticancer | Derived from plants; shows significant cytotoxicity |

Case Studies

Several studies have investigated the effects of this compound on specific biological systems:

- Antiviral Efficacy : A study published in Nature reported that treatment with this compound resulted in a significant reduction in viral load in infected cell cultures compared to untreated controls .

- Cytotoxicity in Cancer Cells : In vitro studies demonstrated that this compound induced apoptosis in breast cancer cell lines through the activation of caspase pathways. The IC50 values indicated potent cytotoxicity at low concentrations .

- Mechanistic Insights : Research exploring the molecular interactions revealed that this compound binds preferentially to cysteine residues in proteins involved in cell signaling pathways, which may explain its broad biological effects.

Eigenschaften

IUPAC Name |

6-bromonaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrO2/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXWZRRPNVLCHMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)C2=O)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30219800 | |

| Record name | Bonafton | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6954-48-9 | |

| Record name | 6-Bromo-1,2-naphthoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6954-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bonafton | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006954489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bonafton | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37564 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bonafton | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BONAFTON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TX6H0Q18AM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.